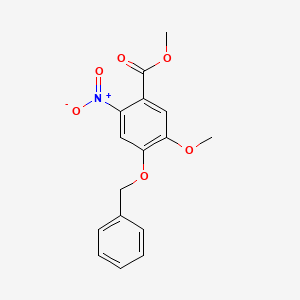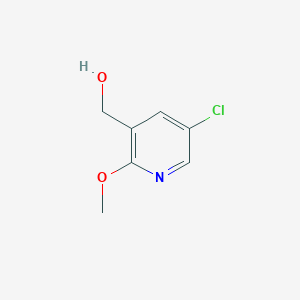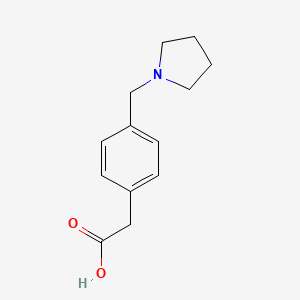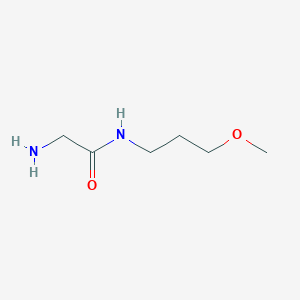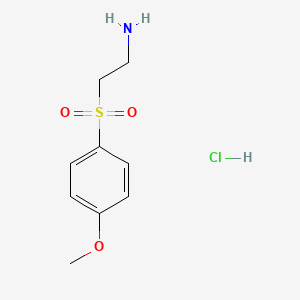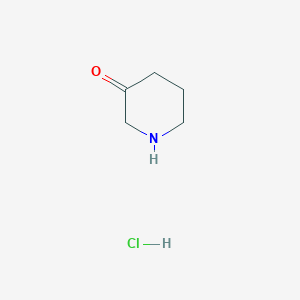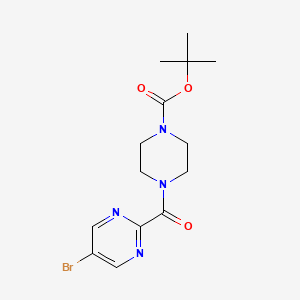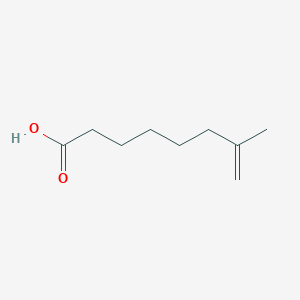
7-Methyl-7-octenoic acid
Descripción general
Descripción
7-Methyl-7-octenoic acid is an organic compound with the molecular formula C9H16O2 It is a branched-chain unsaturated fatty acid characterized by the presence of a methyl group at the seventh carbon and a double bond between the seventh and eighth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methyl-7-octenoic acid can be synthesized through several methods. One common approach involves the hydroformylation of 6-methyl-1-heptene, followed by oxidation to yield the desired acid. Another method includes the alkylation of 6-methyl-1-heptene with a suitable alkyl halide, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, where catalysts such as rhodium complexes are used to facilitate the reaction. The subsequent oxidation step is often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones.
Reduction: Reduction of this compound can yield saturated fatty acids.
Substitution: The double bond in this compound allows for substitution reactions, where halogens or other groups can be added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-7-octenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 7-Methyl-7-octenoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The double bond and methyl group in its structure allow it to participate in specific biochemical reactions, affecting enzyme activity and gene expression.
Comparación Con Compuestos Similares
7-Octenoic acid: Similar structure but lacks the methyl group at the seventh carbon.
7-Methyloctanoic acid: Saturated version of 7-Methyl-7-octenoic acid.
6-Methyl-7-octenoic acid: Methyl group located at the sixth carbon instead of the seventh.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both a double bond and a methyl group at the seventh carbon makes it particularly interesting for various chemical reactions and applications.
Propiedades
IUPAC Name |
7-methyloct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h1,3-7H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZICJALHORLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


